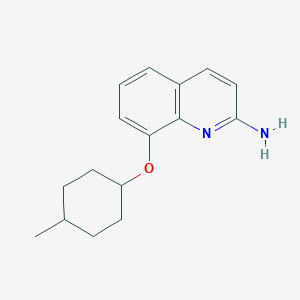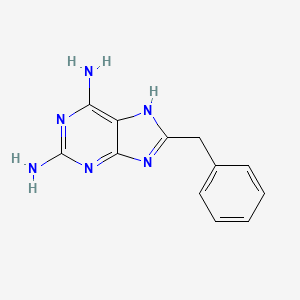
8-Benzyl-9H-purine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyl-9H-purine-2,6-diamine is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a benzyl group at the 8th position and amino groups at the 2nd and 6th positions of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-benzyl-9H-purine-2,6-diamine typically involves the reaction of 6-chloro-9H-purine-2-amine with benzylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) with diisopropylethylamine as a base. The mixture is stirred at elevated temperatures (around 90°C) overnight to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-9H-purine-2,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The amino groups at positions 2 and 6 can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated or acylated derivatives of the compound .
Scientific Research Applications
8-Benzyl-9H-purine-2,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-benzyl-9H-purine-2,6-diamine involves its role as a nonclassical antifolate. It inhibits enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation. This inhibition leads to the accumulation of S-phase cells and induction of apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
2,6-Diaminopurine: Another purine derivative with amino groups at positions 2 and 6.
8-Aza-7-deaza-7-bromopurine-2,6-diamine: A compound with similar structural features but different substituents.
Uniqueness: 8-Benzyl-9H-purine-2,6-diamine is unique due to the presence of the benzyl group at the 8th position, which enhances its lipophilicity and cellular uptake. This structural modification also contributes to its potent antifolate activity and potential therapeutic applications .
Properties
CAS No. |
194613-27-9 |
|---|---|
Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
8-benzyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C12H12N6/c13-10-9-11(18-12(14)17-10)16-8(15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H5,13,14,15,16,17,18) |
InChI Key |
AFWYNOWVYKOMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=NC(=NC(=C3N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




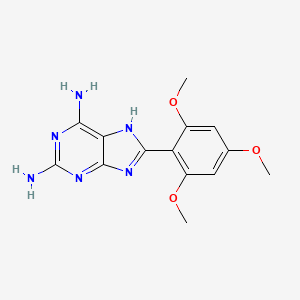
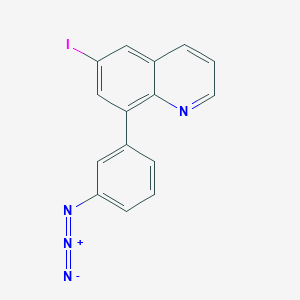


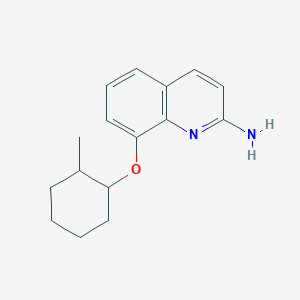
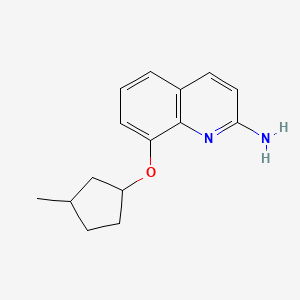

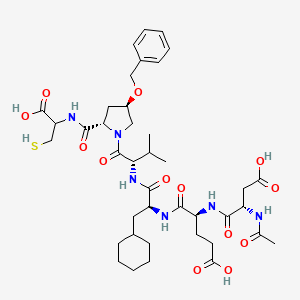

![8-[(3-Trifluoromethyl)benzyloxy]caffeine](/img/structure/B10845787.png)

